molecular formula C16H21N5O B15043448 4-(Diethylamino)benzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

4-(Diethylamino)benzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

Cat. No.: B15043448
M. Wt: 299.37 g/mol
InChI Key: YUYXJHYCSQCDNV-GZTJUZNOSA-N
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Description

4-(Diethylamino)benzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is a complex organic compound with the molecular formula C16H21N5O. This compound is known for its unique structure, which combines a benzaldehyde moiety with a pyrimidinyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)benzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone typically involves the condensation of 4-(Diethylamino)benzaldehyde with 4-hydroxy-6-methyl-2-pyrimidinyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)benzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Diethylamino)benzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)benzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. It may also inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)benzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is unique due to its combined structural features, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H21N5O/c1-4-21(5-2)14-8-6-13(7-9-14)11-17-20-16-18-12(3)10-15(22)19-16/h6-11H,4-5H2,1-3H3,(H2,18,19,20,22)/b17-11+

InChI Key

YUYXJHYCSQCDNV-GZTJUZNOSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=CC(=O)N2)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=CC(=O)N2)C

Origin of Product

United States

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